molecular formula C₆H₁₁NO₆ B1142902 (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid CAS No. 27826-63-7

(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No. B1142902
CAS RN: 27826-63-7
M. Wt: 193.15
InChI Key:
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Description

(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, also known as 2-Amino-3,4,6-trihydroxy-5-(hydroxymethyl)tetrahydropyran-2-carboxylic acid, is an important organic compound that has been extensively studied in the field of organic chemistry. It is a derivative of the naturally occurring amino acid l-tyrosine, and has a variety of applications in a wide range of scientific and industrial fields. This compound has been used as a chiral building block in the synthesis of various heterocyclic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in various organic reactions, and in the synthesis of polymers materials.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid can be achieved through a multi-step process involving protection, oxidation, reduction, and deprotection reactions.

Starting Materials
D-Glucose, L-Aspartic acid, Di-tert-butyl dicarbonate, Hydroxylamine hydrochloride, Sodium borohydride, Sodium cyanoborohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Wate

Reaction
Protect the hydroxyl groups of D-glucose using di-tert-butyl dicarbonate to obtain tert-butyl-protected glucose, React tert-butyl-protected glucose with L-aspartic acid in the presence of hydroxylamine hydrochloride to obtain a protected aspartyl-glucose intermediate, Oxidize the protected aspartyl-glucose intermediate with sodium periodate to obtain a dialdehyde intermediate, Reduce the dialdehyde intermediate with sodium borohydride to obtain a protected amino alcohol intermediate, Deprotect the hydroxyl and amino groups of the protected amino alcohol intermediate using hydrochloric acid to obtain the desired compound, which can be further purified using column chromatography, Alternatively, the protected amino alcohol intermediate can be reduced using sodium cyanoborohydride in the presence of sodium hydroxide and methanol to obtain the desired compound in a one-pot reaction

Scientific Research Applications

(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals and agrochemicals, and the synthesis of polymers materials. It has also been used as a chiral building block in the synthesis of various compounds, and as a reagent in various organic reactions. In addition, this compound has been used in the synthesis of various natural products and in the study of their structure and reactivity.

Mechanism Of Action

The mechanism of action of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is not fully understood, but it is believed to involve the formation of a reactive intermediate through a nucleophilic attack on the carbonyl group of the compound. This intermediate then undergoes a series of reactions, leading to the formation of the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid are not well understood. However, some studies have suggested that this compound may have some anti-inflammatory and antioxidant properties, as well as some potential anti-cancer effects.

Advantages And Limitations For Lab Experiments

The main advantage of using (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid in laboratory experiments is its availability and ease of use. This compound is relatively inexpensive, and it can be synthesized in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time. However, the compound is sensitive to light and air, and it must be handled with care.

Future Directions

The future directions for research involving (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid are numerous. Some potential areas of research include exploring the compound’s potential use in the synthesis of novel pharmaceuticals and agrochemicals, as well as its potential use in the synthesis of polymers materials. Additionally, further research could be conducted to explore the compound’s potential anti-inflammatory, antioxidant, and anti-cancer effects. Finally, further research could be conducted to explore the compound’s mechanism of action and its potential applications in organic synthesis.

properties

IUPAC Name

(2S,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO6/c7-1-2(8)3(9)4(5(10)11)13-6(1)12/h1-4,6,8-9,12H,7H2,(H,10,11)/t1-,2-,3+,4+,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIPFXSBMSGPKB-ISAMGBGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(OC1O)C(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

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